molecular formula C8H6BrN3O B1356410 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine CAS No. 49615-71-6

4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

Cat. No. B1356410
CAS RN: 49615-71-6
M. Wt: 240.06 g/mol
InChI Key: QWSVUZLCBMDUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine” is a complex organic molecule. It likely contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, one nitrogen atom, and two carbon atoms . The molecule also contains a bromophenyl group, which is a phenyl ring (a six-membered carbon ring) with a bromine atom attached .


Synthesis Analysis

While specific synthesis methods for “4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine” were not found, similar compounds are often synthesized through various organic reactions, including condensation reactions and substitutions .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine” would likely be determined using techniques such as NMR and IR spectroscopy .

Scientific Research Applications

Synthesis and Characterization

4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine and its derivatives are primarily explored for their synthesis and structural properties. For example, Kaneria et al. (2016) described the synthesis of novel triazol derivatives, including compounds related to 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, and their characterization using spectroscopic methods (Kaneria et al., 2016). Similarly, Holagh and Maharramov (2012) reported the synthesis of sterically congested 1,3,4-oxadiazole derivatives, which are related to the compound , under mild conditions (Holagh & Maharramov, 2012).

Antimicrobial and Anticancer Activities

Various derivatives of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine have been investigated for their potential antimicrobial and anticancer activities. For instance, Kaneria et al. (2016) assessed the antimicrobial activity of triazol derivatives against various bacterial and fungal strains (Kaneria et al., 2016). Yakantham et al. (2019) synthesized thiazol-4-amine derivatives with demonstrated good to moderate anticancer activity on various human cancer cell lines (Yakantham et al., 2019).

Antibacterial Activity

The antibacterial properties of related oxadiazole compounds have also been a focus. Salama (2020) synthesized new 2-amino-1,3,4-oxadiazole derivatives and evaluated their activity against Salmonella typhi, with several compounds showing significant activity (Salama, 2020).

Material Science Applications

In the field of materials science, Mochizuki et al. (2005) explored oxadiazole derivatives as potential materials for photo- and electro-active devices. They found that the structure of amine moieties in these compounds affects their phase structure and fluorescence properties, indicating their potential use in electronic applications (Mochizuki et al., 2005).

Antioxidant PropertiesBeyzaei et al. (

  • conducted a study on the antioxidant properties of 1,3,4-oxadiazol-2-amines, synthesized using an ultrasound-assisted procedure. These compounds were found to be effective protective agents against oxidative stress, suggesting potential therapeutic applications in cancer, diabetes, and other diseases (Beyzaei et al., 2021).

Future Directions

While specific future directions for “4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine” are not mentioned in the search results, similar compounds are often subjects of ongoing research in medicinal chemistry and drug discovery .

properties

IUPAC Name

4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWSVUZLCBMDUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NON=C2N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401269748
Record name 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

CAS RN

49615-71-6
Record name 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=49615-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401269748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 3
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 4
Reactant of Route 4
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 5
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine
Reactant of Route 6
4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.